![molecular formula C15H13IO4 B7503730 4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)
4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and an iodophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base like sodium hydroxide.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: 4-[[4-(Carboxymethyl)-2-iodophenoxy]methyl]benzoic acid.
Reduction: 4-[[4-(Hydroxymethyl)-2-phenoxy]methyl]benzoic acid.
Substitution: 4-[[4-(Hydroxymethyl)-2-azidophenoxy]methyl]benzoic acid.
Scientific Research Applications
4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and iodophenoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(Hydroxymethyl)-2-bromophenoxy]methyl]benzoic acid
- 4-[[4-(Hydroxymethyl)-2-chlorophenoxy]methyl]benzoic acid
- 4-[[4-(Hydroxymethyl)-2-fluorophenoxy]methyl]benzoic acid
Uniqueness
4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom enhances the compound’s ability to participate in specific chemical reactions, such as nucleophilic substitution and oxidative addition, making it a valuable tool in synthetic chemistry and biomedical research.
Properties
IUPAC Name |
4-[[4-(hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-7,17H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZJEVKNONWQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B7503655.png)
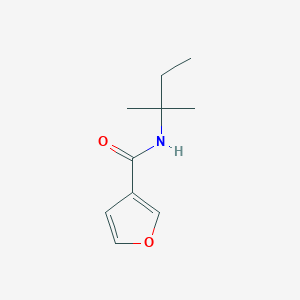
![2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7503663.png)
![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)
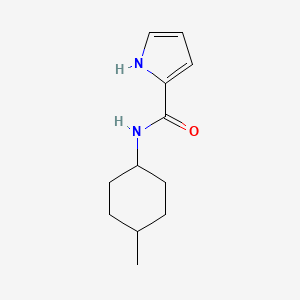
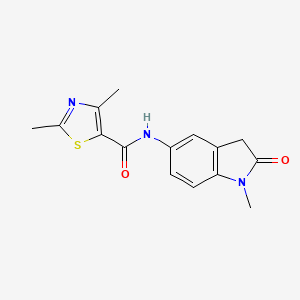
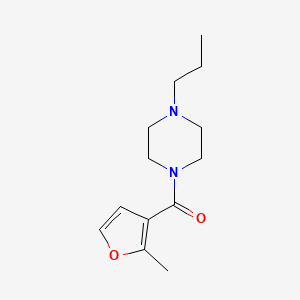
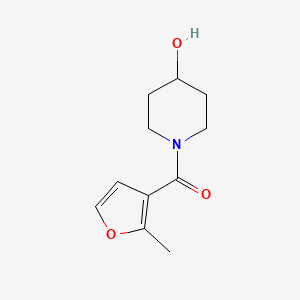
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
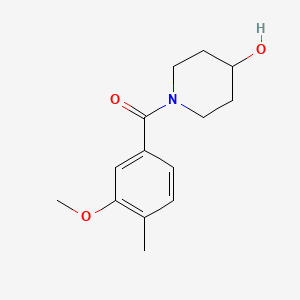
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
